molecular formula C17H12Cl2N2OS B2855569 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide CAS No. 1421441-99-7

2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide

Cat. No.: B2855569
CAS No.: 1421441-99-7
M. Wt: 363.26
InChI Key: CHHHJORHVJPXEG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with bacterial DNA gyrase, inhibiting its function and thereby exhibiting antibacterial activity . Additionally, the compound can bind to fungal enzymes, disrupting their metabolic processes and leading to antifungal effects . The dichlorobenzyl group enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In microbial cells, the compound disrupts cell wall synthesis and protein synthesis, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of bacterial DNA gyrase, inhibiting its function and preventing DNA replication . In fungal cells, it binds to key enzymes involved in ergosterol synthesis, disrupting the cell membrane and leading to cell death . The compound also interacts with mitochondrial proteins in cancer cells, leading to the release of cytochrome c and activation of the apoptotic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In microbial cells, the compound’s antibacterial and antifungal effects are maintained over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial and antifungal activity without noticeable toxic effects . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters such as P-glycoprotein, which facilitates its movement across cell membranes . Binding proteins in the blood can also transport the compound to different tissues, where it accumulates and exerts its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria of cancer cells, where it disrupts mitochondrial function and induces apoptosis . In microbial cells, the compound localizes to the cell membrane and cytoplasm, where it interacts with key enzymes and disrupts cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiazole ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and thiazole groups enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

2,5-dichloro-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-13-4-5-15(19)14(9-13)16(22)21-10-11-2-1-3-12(8-11)17-20-6-7-23-17/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHHJORHVJPXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CS2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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